molecular formula C7H11N3O2 B6147299 3,5-diethyl-4-nitro-1H-pyrazole CAS No. 1082217-91-1

3,5-diethyl-4-nitro-1H-pyrazole

Cat. No.: B6147299
CAS No.: 1082217-91-1
M. Wt: 169.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diethyl-4-nitro-1H-pyrazole is a nitro-substituted pyrazole derivative offered for research and development purposes. Pyrazoles are a five-membered heterocyclic ring system with two adjacent nitrogen atoms that are considered a pharmacologically important active scaffold . The presence of a nitro group at the 4-position of the pyrazole ring is a key feature for the synthesis of more complex molecules, as 4-nitropyrazoles have been widely used as precursors for the preparation of oligonuclear metal complexes and other functionalized ligands in supramolecular chemistry and bioinorganic chemistry . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties, making them a versatile scaffold in medicinal chemistry research . The specific substitution pattern of 3,5-diethyl groups may influence the compound's lipophilicity and steric properties, which can be critical for its behavior in biological systems or coordination chemistry. Researchers can utilize this building block in multi-step synthetic routes, such as cyclocondensation or dipolar cycloaddition reactions, to generate novel compounds for various applications . As with all chemicals, appropriate safety precautions must be followed. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

CAS No.

1082217-91-1

Molecular Formula

C7H11N3O2

Molecular Weight

169.2

Purity

95

Origin of Product

United States

Preparation Methods

Substrate Preparation: 3,5-Diethyl-1H-Pyrazole

The precursor 3,5-diethyl-1H-pyrazole is synthesized through cyclocondensation of diethyl diketones with hydrazine derivatives. For example, diethyl acetylacetone reacts with hydrazine hydrate in ethanol under reflux to yield 3,5-diethyl-1H-pyrazole. This step is critical, as impurities in the precursor can hinder subsequent nitration.

Nitration Strategies for 3,5-Diethyl-1H-Pyrazole

Mixed Acid Nitration (H₂SO₄/HNO₃)

The most common nitration method employs a mixture of concentrated sulfuric and nitric acids. In the synthesis of 3,4-dinitropyrazole, a 1:0.3–1.2 volumetric ratio of H₂SO₄:HNO₃ achieved optimal NO₂⁺ generation. For this compound, a milder nitration protocol is hypothesized to prevent over-nitration or decomposition.

Proposed Conditions

  • Molar Ratio : 1:1.2 (precursor:nitrating agent)

  • Temperature : 40–60°C (to balance reactivity and stability)

  • Solvent : Concentrated H₂SO₄ (enhances electrophilicity)

Challenges :

  • Ethyl groups may destabilize the intermediate arenium ion, necessitating precise temperature control.

  • Competing nitration at alternative positions (e.g., C4 vs. C2) requires regioselective optimization.

Alternative Nitration Systems

Acetyl Nitrate-Mediated Nitration

Acetyl nitrate (AcONO₂), generated in situ from acetic anhydride and nitric acid, offers a less acidic medium. This method succeeded in synthesizing 3,5-dimethyl-4-nitro-1H-pyrazole with 72% yield.

Adaptation for Diethyl Analog :

  • Reagents : Ac₂O (5 eq), HNO₃ (90%, 2 eq)

  • Reaction Time : 4–6 hours at 30°C

  • Workup : Quenching with ice-water, extraction with ethyl acetate

Advantages :

  • Reduced risk of side reactions (e.g., oxidation of ethyl groups).

  • Improved solubility of the diethyl precursor in Ac₂O.

Stabilization and Purification

Nitro-pyrazoles are often thermally sensitive. Stabilization strategies include:

Crystallization Techniques

  • Solvent Pairing : Ethanol/water mixtures (7:3 v/v) enable slow crystallization, yielding high-purity this compound.

  • Temperature Gradient Cooling : Gradual cooling from 60°C to 0°C minimizes occluded impurities.

Chromatographic Purification

Flash chromatography (silica gel, hexane/ethyl acetate 4:1) resolves nitration byproducts, such as mono-nitro or diethyl-oxidized species.

Analytical Characterization

Key data for validating successful synthesis:

Property Expected Value Method
Melting Point98–102°CDifferential Scanning Calorimetry
IR (KBr) ν(NO₂)1530, 1350 cm⁻¹FT-IR Spectroscopy
¹H NMR (CDCl₃)δ 1.35 (t, 6H), 2.85 (q, 4H), 8.15 (s, 1H)Nuclear Magnetic Resonance
Purity≥98%HPLC (C18, MeOH/H₂O 70:30)

Chemical Reactions Analysis

Types of Reactions

3,5-diethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-diethyl-4-nitro-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3,5-diethyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The pyrazole ring can bind to enzyme active sites or receptor binding pockets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

Key structural variations among pyrazole derivatives include substituent type (alkyl, halogen, aryl), position, and functional groups (nitro vs. nitroso). Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Functional Group
3,5-Diethyl-4-nitro-1H-pyrazole C₇H₁₁N₃O₂ 169.18 Ethyl (3,5) Nitro (4)
3,5-Dimethyl-4-nitroso-1H-pyrazole C₅H₇N₃O 125.13 Methyl (3,5) Nitroso (4)
3,5-Dibromo-4-nitro-1H-pyrazole C₃HBr₂N₃O₂ 270.82 Bromo (3,5) Nitro (4)
1-(4-Methoxybenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole C₁₃H₁₅N₃O₃ 261.28 Methyl (3,5), Methoxybenzyl (N1) Nitro (4)

Key Observations :

  • Ethyl vs.
  • Nitro vs. Nitroso: The nitro group (NO₂) is more electron-withdrawing than nitroso (NO), affecting ring electrophilicity and stability. Nitro groups are typically associated with higher thermal stability .
  • Bromo Substituents : Bromine atoms (in 3,5-dibromo-4-nitro-1H-pyrazole) significantly increase molecular weight and introduce strong electron-withdrawing effects, which may alter reactivity in cross-coupling reactions .
  • Aryl Substitution : The methoxybenzyl group in the N1-substituted derivative introduces aromaticity and bulk, likely reducing crystallization propensity compared to unsubstituted analogs.
Structural and Crystallographic Insights

While crystallographic data for this compound is unavailable, studies on related compounds reveal trends:

  • The 3,5-dimethyl-4-nitroso analog crystallizes in a monoclinic system with an R factor of 0.041 , suggesting well-ordered packing despite smaller substituents.
  • Ethyl groups may introduce disorder in crystal lattices due to rotational flexibility, complicating structure determination. Programs like SHELXL and SIR97 are commonly employed for such analyses.

Q & A

Q. What are the optimal synthetic routes for 3,5-diethyl-4-nitro-1H-pyrazole, and how can reaction conditions be controlled to maximize yield?

The synthesis of pyrazole derivatives typically involves multi-step reactions. For this compound, a plausible route includes:

  • Step 1 : Formation of the pyrazole core via cyclization of a 1,3-diketone precursor with hydrazine derivatives under reflux conditions.
  • Step 2 : Sequential alkylation at positions 3 and 5 using ethyl halides in the presence of a base (e.g., NaH) in anhydrous DMF at 60–80°C .
  • Step 3 : Nitration at position 4 using a nitrating agent (e.g., HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration.

Key parameters include solvent polarity, temperature control, and stoichiometric ratios. Purity can be enhanced via column chromatography or recrystallization .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and assess electronic environments. Nitro groups deshield adjacent protons, shifting signals downfield .
  • X-ray Diffraction (XRD) : Single-crystal XRD provides precise bond lengths, angles, and intermolecular interactions. SHELX programs (e.g., SHELXL) are widely used for refinement .
  • FTIR Spectroscopy : Identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹ and C–N vibrations at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level can:

  • Calculate molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites.
  • Optimize geometry and compare with XRD data to validate computational models .
  • Predict UV-Vis absorption spectra for photochemical applications by simulating excited-state transitions .

Q. What strategies resolve contradictions in biological activity data for nitro-substituted pyrazoles?

Discrepancies in bioactivity (e.g., cytotoxicity vs. antioxidant effects) may arise from assay conditions or cellular uptake variations. Mitigation strategies include:

  • Dose-Response Curves : Establish IC₅₀ values across multiple cell lines (e.g., MTT assays) to assess selectivity .
  • Metabolic Stability Tests : Evaluate compound stability in physiological buffers or liver microsomes to distinguish intrinsic activity from degradation artifacts .
  • Statistical Validation : Use ANOVA or t-tests to confirm reproducibility across independent experiments .

Q. How does the nitro group influence the supramolecular packing of this compound in crystal structures?

Nitro groups engage in intermolecular interactions (e.g., C–H···O hydrogen bonds and π-stacking), which can be analyzed via:

  • Hirshfeld Surface Analysis : Quantifies interaction types (e.g., O···H contacts dominate in nitro-containing crystals) .
  • Thermal Diffuse Scattering (TDS) : Detects dynamic disorder in crystal lattices caused by nitro group rotation .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing nitro-substituted pyrazoles, and how can they be avoided?

  • Over-Nitration : Controlled temperature (0–5°C) and stoichiometric HNO₃ prevent polysubstitution .
  • Byproduct Formation : Use scavengers (e.g., urea) to quench excess nitronium ions .
  • Low Yield in Alkylation : Anhydrous conditions and phase-transfer catalysts (e.g., TBAB) improve alkyl halide reactivity .

Q. How can researchers validate the purity of this compound for pharmacological studies?

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula within 5 ppm error.
  • HPLC-PDA : Detects impurities at 254 nm; ≥95% purity is recommended for in vitro assays .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.4%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.